methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
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Overview
Description
Methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex heterocyclic structure, and its targets could be diverse depending on its conformation and functional groups .
Mode of Action
It is known that the compound is synthesized through a three-component condensation of n1-phenylthiocarbamide with salicylaldehyde and with the ether of acetoacetic acid . This suggests that the compound might interact with its targets through the functional groups introduced during this synthesis.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Related compounds have shown high anti-inflammatory activity, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[731The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazocine ring can be reduced under specific conditions.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety .
Scientific Research Applications
Methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate include other heterocyclic compounds with similar structures and functional groups. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-13-5-8-15(9-6-13)23-20(27)22-17-12-21(23,2)26-18-10-7-14(11-16(17)18)19(24)25-3/h5-11,17H,4,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRQJDNTLWTTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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